molecular formula C23H28N4O2S2 B2357315 N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide CAS No. 392296-20-7

N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide

Cat. No. B2357315
M. Wt: 456.62
InChI Key: PCLHJIWBNGBWLA-UHFFFAOYSA-N
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Description

N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is a useful research compound. Its molecular formula is C23H28N4O2S2 and its molecular weight is 456.62. The purity is usually 95%.
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Scientific Research Applications

Antiviral Activity

Adamantane-1-carboxamide derivatives have demonstrated significant antiviral activities. For instance, a study by Göktaş et al. (2012) described the synthesis of novel compounds carrying an adamantyl moiety evaluated for antiviral activity against influenza A and B viruses, with some compounds showing potent inhibition effects. This suggests potential applications in developing antiviral drugs against influenza viruses (Göktaş et al., 2012).

Carbonic Anhydrase Inhibition

Research has shown that adamantane-1-carboxamide derivatives can act as effective inhibitors of carbonic anhydrase (CA), an enzyme involved in various physiological processes. Avvaru et al. (2010) highlighted the inhibitory activity of these compounds against CA, pointing towards their utility in designing isoform-selective inhibitors for therapeutic applications, particularly in treating conditions related to enzyme dysregulation (Avvaru et al., 2010).

Anti-inflammatory and Antimicrobial Activities

Adamantane-1-carboxamide derivatives have also been investigated for their anti-inflammatory and antimicrobial properties. Kadi et al. (2007) synthesized a series of compounds tested for in vitro activities against a panel of Gram-positive and Gram-negative bacteria and the yeast-like pathogenic fungus Candida albicans. Some derivatives showed good or moderate activities, indicating their potential as antimicrobial agents. Additionally, certain compounds exhibited marked anti-inflammatory activity, suggesting their use in treating inflammatory conditions (Kadi et al., 2007).

Material Science Applications

Beyond biomedical applications, adamantane-1-carboxamide derivatives have been explored in material science. Liaw and Liaw (2001) synthesized new polyamide-imides containing pendant adamantyl groups, demonstrating their potential in creating materials with specific mechanical and thermal properties. These polymers showed promising features such as high glass transition temperatures and significant tensile strength, indicating their utility in engineering and materials science applications (Liaw & Liaw, 2001).

properties

IUPAC Name

N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O2S2/c1-13-3-14(2)5-18(4-13)24-19(28)12-30-22-27-26-21(31-22)25-20(29)23-9-15-6-16(10-23)8-17(7-15)11-23/h3-5,15-17H,6-12H2,1-2H3,(H,24,28)(H,25,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLHJIWBNGBWLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C34CC5CC(C3)CC(C5)C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide

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